molecular formula C6H11Br B13957452 3-Bromo-1-hexene CAS No. 54684-73-0

3-Bromo-1-hexene

Cat. No.: B13957452
CAS No.: 54684-73-0
M. Wt: 163.06 g/mol
InChI Key: UTVCDGRAYVLNBH-UHFFFAOYSA-N
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Description

3-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the third carbon of a hexene chain. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-hexene can be synthesized through several methods. One common approach involves the bromination of 1-hexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, where the bromine radical adds to the allylic position of the hexene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-hexene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. Reactions are typically carried out in polar solvents such as water or alcohols.

    Electrophilic Addition: Reagents such as bromine, hydrogen bromide, and sulfuric acid are used. These reactions often require a catalyst or initiator to proceed efficiently.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

    Substitution: Products include alcohols, nitriles, and amines.

    Addition: Products include dibromoalkanes and bromoalkanes.

    Oxidation: Products include epoxides.

    Reduction: Products include alkanes.

Scientific Research Applications

3-Bromo-1-hexene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-hexene is unique due to its specific placement of the bromine atom and the double bond, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications.

Properties

CAS No.

54684-73-0

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

3-bromohex-1-ene

InChI

InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3

InChI Key

UTVCDGRAYVLNBH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)Br

Origin of Product

United States

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